molecular formula C11H16Cl2 B14692562 2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane] CAS No. 33889-85-9

2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]

Katalognummer: B14692562
CAS-Nummer: 33889-85-9
Molekulargewicht: 219.15 g/mol
InChI-Schlüssel: UUPDOKKQMUDIQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[311]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    β-Pinene: A bicyclic monoterpene with a similar spiro structure.

    2,10-Epoxypinane: Another compound with a related bicyclic framework.

Uniqueness

What sets 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] apart is its specific dichloro and dimethyl substitutions, which confer unique chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

33889-85-9

Molekularformel

C11H16Cl2

Molekulargewicht

219.15 g/mol

IUPAC-Name

1',1'-dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclopropane]

InChI

InChI=1S/C11H16Cl2/c1-9(2)7-3-4-10(8(9)5-7)6-11(10,12)13/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

UUPDOKKQMUDIQL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC3(C1C2)CC3(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.